molecular formula C16H23NO2 B2523217 tert-Butyl 3-(1,2,3,4-tetrahydroquinolin-3-yl)propanoate CAS No. 2138427-63-9

tert-Butyl 3-(1,2,3,4-tetrahydroquinolin-3-yl)propanoate

Cat. No. B2523217
CAS RN: 2138427-63-9
M. Wt: 261.365
InChI Key: MILOCAMKWNKFJS-UHFFFAOYSA-N
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Description

The compound tert-Butyl 3-(1,2,3,4-tetrahydroquinolin-3-yl)propanoate is a derivative of tetrahydroquinoline, which is a heterocyclic chemical compound consisting of a quinoline structure with hydrogenation at the 1,2,3,4-positions. The tert-butyl group attached to the propanoate moiety indicates the presence of a bulky alkyl group, which can influence the compound's reactivity and physical properties.

Synthesis Analysis

The synthesis of related tetrahydroquinoline derivatives has been explored in various studies. For instance, a co-catalytic system involving CuI and di-tert-butyl azodicarboxylate was developed for the aerobic dehydrogenation of 1,2,3,4-tetrahydroquinolines under mild conditions, which could potentially be applied to the synthesis of tert-Butyl 3-(1,2,3,4-tetrahydroquinolin-3-yl)propanoate . Another study improved the synthesis of a tetrahydroisoquinoline derivative using a modified Pictet-Spengler reaction, which could offer insights into the synthesis of similar compounds . Additionally, the use of tert-butyl nitrite as a N1 synthon in a multicomponent reaction leading to imidazoquinolines suggests a method for introducing nitrogen-containing groups into the tetrahydroquinoline framework .

Molecular Structure Analysis

The molecular structure of tetrahydroquinoline derivatives can be influenced by the substituents attached to the quinoline ring. For example, the planarized aminobenzonitrile derivative 1-tert-butyl-6-cyano-1,2,3,4-tetrahydroquinoline (NTC6) exhibits intramolecular charge transfer and dual fluorescence, indicating that the tert-butyl group can affect the electronic properties of the molecule . This suggests that the tert-butyl group in tert-Butyl 3-(1,2,3,4-tetrahydroquinolin-3-yl)propanoate may also influence its electronic structure and reactivity.

Chemical Reactions Analysis

Tetrahydroquinoline derivatives can participate in various chemical reactions. The palladium-catalyzed cascade reactions of gem-dibromovinylanilines with tert-butyl isocyanide and arylboronic acids to form 3-aryl-2-aminoquinolines demonstrate the potential for complex transformations involving tetrahydroquinoline structures . The tert-butoxycarbonylation of aromatic and aliphatic amine hydrochlorides and phenols using a dihydroisoquinoline reagent indicates the reactivity of tert-butyl protected compounds towards nucleophilic species .

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrahydroquinoline derivatives can vary widely depending on their substitution patterns. For instance, the intramolecular charge transfer dynamics of NTC6, a rigid analogue of DMABN, show that the tert-butyl group can significantly affect the photophysical properties of the molecule . The coherent and homogeneous intramolecular charge-transfer dynamics of NTC6 further illustrate the impact of the tert-butyl group on the electronic properties of the molecule . Additionally, the synthesis of an orthogonally protected boronic acid analog of aspartic acid demonstrates the versatility of tert-butyl protected compounds in synthetic chemistry .

properties

IUPAC Name

tert-butyl 3-(1,2,3,4-tetrahydroquinolin-3-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO2/c1-16(2,3)19-15(18)9-8-12-10-13-6-4-5-7-14(13)17-11-12/h4-7,12,17H,8-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MILOCAMKWNKFJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCC1CC2=CC=CC=C2NC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 3-(1,2,3,4-tetrahydroquinolin-3-yl)propanoate

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